molecular formula C13H13Cl2FO4 B13425740 Diethyl (3,4-dichlorophenyl)(fluoro)malonate

Diethyl (3,4-dichlorophenyl)(fluoro)malonate

Katalognummer: B13425740
Molekulargewicht: 323.14 g/mol
InChI-Schlüssel: RSAUGNCHODTFJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl (3,4-dichlorophenyl)(fluoro)malonate is an organic compound with the molecular formula C13H13Cl2FO4 and a molecular weight of 323.14 g/mol . This compound is characterized by the presence of dichlorophenyl and fluoro groups attached to a malonate ester. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (3,4-dichlorophenyl)(fluoro)malonate typically involves a multi-step reaction process. One common method includes the reaction of diethyl malonate with 3,4-dichlorophenyl fluoride in the presence of a base such as sodium hydride (NaH) in benzene . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors under controlled temperature and pressure conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl (3,4-dichlorophenyl)(fluoro)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of diethyl (3,4-dichlorophenyl)(fluoro)malonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve the disruption of normal enzyme function and protein interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Diethyl (3,4-dichlorophenyl)(fluoro)malonate is unique due to the presence of both dichlorophenyl and fluoro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C13H13Cl2FO4

Molekulargewicht

323.14 g/mol

IUPAC-Name

diethyl 2-(3,4-dichlorophenyl)-2-fluoropropanedioate

InChI

InChI=1S/C13H13Cl2FO4/c1-3-19-11(17)13(16,12(18)20-4-2)8-5-6-9(14)10(15)7-8/h5-7H,3-4H2,1-2H3

InChI-Schlüssel

RSAUGNCHODTFJZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C1=CC(=C(C=C1)Cl)Cl)(C(=O)OCC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.